K-Ras-PDEdelta-IN-1
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Overview
Description
K-Ras-PDEdelta-IN-1 is a potent inhibitor of the interaction between K-Ras and PDEdelta. This compound binds to the farnesyl binding pocket of PDEdelta with a dissociation constant (Kd) of 8 nM . This compound is significant in the field of cancer research, particularly in targeting the oncogenic K-Ras signaling pathway, which is crucial for the proliferation and survival of cancer cells .
Preparation Methods
The preparation of K-Ras-PDEdelta-IN-1 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The synthetic routes and industrial production methods for this compound are not extensively detailed in the available literature, but it is typically synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
K-Ras-PDEdelta-IN-1 undergoes various chemical reactions, including binding interactions with PDEdelta. The compound competes with the farnesylated K-Ras for binding to the farnesyl binding pocket of PDEdelta . The major product formed from this reaction is the inhibition of the K-Ras-PDEdelta interaction, which subsequently impairs the oncogenic signaling of K-Ras .
Scientific Research Applications
K-Ras-PDEdelta-IN-1 has several scientific research applications, particularly in the field of cancer research. It is used to study the inhibition of the K-Ras signaling pathway, which is a critical target in the development of anticancer drugs . The compound has shown potential in suppressing the proliferation of cancer cells that depend on the oncogenic K-Ras signaling pathway . Additionally, it is used in molecular dynamic simulations and binding studies to understand the interactions between K-Ras and PDEdelta .
Mechanism of Action
The mechanism of action of K-Ras-PDEdelta-IN-1 involves its binding to the farnesyl binding pocket of PDEdelta, thereby preventing the interaction between K-Ras and PDEdelta . This inhibition disrupts the localization and signaling of K-Ras, leading to the suppression of oncogenic K-Ras signaling pathways . The molecular targets involved in this mechanism include the farnesyl binding pocket of PDEdelta and the oncogenic K-Ras protein .
Comparison with Similar Compounds
K-Ras-PDEdelta-IN-1 is unique in its high affinity for the farnesyl binding pocket of PDEdelta, with a Kd of 8 nM . Similar compounds include deltarazine and deltaflexin, which also target the K-Ras-PDEdelta interaction but may have different binding affinities and specificities . Another similar compound is Deltaflexin3, which has been developed to have low off-target activity and high solubility . These compounds share the common goal of inhibiting the K-Ras signaling pathway but differ in their chemical structures and binding properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-[4-methyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c1-17-5-11-21(12-6-17)31-16-22-18(2)28-30(25(33)24(22)29-31)15-3-4-23(32)27-14-13-19-7-9-20(26)10-8-19/h5-12,16H,3-4,13-15H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELLHHWESTKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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